(R)-diclofop

Overview

Description

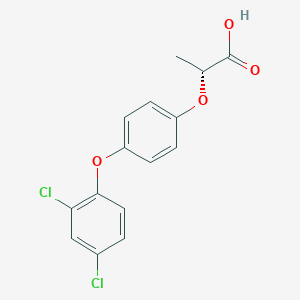

(R)-diclofop is an organic compound belonging to the class of aryloxyphenoxypropionic acids. This compound is characterized by its complex structure, which includes two phenoxy groups substituted with chlorine atoms. It is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-diclofop typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a base, such as sodium hydroxide, to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Large-scale production often involves continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(R)-diclofop undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The chlorine atoms in the phenoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted phenoxy compounds .

Scientific Research Applications

(R)-diclofop has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of (R)-diclofop involves its interaction with specific molecular targets. It primarily acts by inhibiting the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. This inhibition disrupts the metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

2,4-Dimethoxyphenyl dithiolopyrrolone: A compound with antimicrobial properties.

2,4-Disubstituted arylthiazoles: Compounds with potential therapeutic applications .

Uniqueness

(R)-diclofop is unique due to its specific structural configuration and the presence of two phenoxy groups substituted with chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

(R)-diclofop is a selective herbicide primarily used for controlling grass weeds in various crops. Its biological activity has been extensively studied, revealing insights into its mechanisms of action, toxicity, and environmental impact. This article consolidates findings from diverse sources to provide a comprehensive overview of this compound's biological activity.

This compound acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition disrupts lipid biosynthesis, leading to impaired cell membrane integrity and ultimately plant death. The herbicide is effective against a range of grass species while being less toxic to broadleaf plants, making it a valuable tool in integrated weed management strategies.

Acute and Chronic Toxicity

Studies have shown that this compound exhibits varying levels of toxicity depending on the exposure route and organism. The oral LD50 (lethal dose for 50% of subjects) for rats has been reported to be approximately 1,000 mg/kg, categorizing it as moderately hazardous. Chronic exposure studies indicate potential liver and kidney damage, as evidenced by elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in treated animals .

Biomarker Analysis

A study conducted on male albino rats treated with this compound revealed significant alterations in biochemical markers indicative of oxidative stress and organ dysfunction. Key findings included:

- Increased ALT and AST levels : Suggestive of liver damage.

- Elevated urea and creatinine : Indicative of renal impairment.

- Altered oxidative stress markers : Malondialdehyde (MDA) levels were significantly higher in treated groups, suggesting increased lipid peroxidation .

| Biochemical Parameter | Control Group | This compound Group |

|---|---|---|

| ALT (U/L) | 45 ± 5 | 90 ± 10* |

| AST (U/L) | 50 ± 5 | 85 ± 15* |

| Urea (mg/dL) | 20 ± 2 | 35 ± 5* |

| Creatinine (mg/dL) | 0.5 ± 0.1 | 1.0 ± 0.2* |

| MDA (µmol/L) | 1.5 ± 0.2 | 3.0 ± 0.3* |

(*p < 0.05 compared to control)

Environmental Impact

The persistence and degradation patterns of this compound in the environment have also been studied. Research indicates that the compound undergoes enantioselective degradation, with the (S)-enantiomer degrading faster than the (R)-enantiomer in plant systems like Brassica chinensis . This differential degradation can lead to accumulation of the more toxic enantiomer in certain environmental conditions.

Resistance Development

Resistance to this compound has been documented in several weed populations, particularly among species like Lolium spp. Studies have identified metabolic resistance mechanisms where plants enhance their ability to degrade the herbicide, thereby reducing its efficacy . This development poses challenges for sustainable agricultural practices and necessitates rotation with other herbicides or integrated weed management strategies.

Case Study: Resistance in Ryegrass Populations

A survey conducted across multiple locations revealed that a significant percentage of ryegrass populations had developed resistance to diclofop due to both target-site mutations and enhanced metabolic degradation pathways. In one study, 81% of field populations showed increased metabolism rates for diclofop acid compared to susceptible populations .

Case Study: Toxicity Assessment in Aquatic Systems

Another significant study assessed the impact of diclofop on aquatic organisms, showing that exposure led to detrimental effects on fish species, including altered reproductive behaviors and increased mortality rates at environmentally relevant concentrations .

Properties

IUPAC Name |

(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLBCHYXZDXLDS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332293, DTXSID201348453 | |

| Record name | (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)‐2‐[4‐(2,4‐dichlorophenoxy)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71283-28-8 | |

| Record name | Diclofop, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071283288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFOP, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN3U3U7X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.